molecular formula C10H18N2O B12888058 (R)-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide

(R)-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide

Cat. No.: B12888058
M. Wt: 182.26 g/mol
InChI Key: AQAPUQSRQQQZRM-MRVPVSSYSA-N
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Description

®-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with a cyclopropylmethyl halide under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of ®-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide may involve large-scale batch reactions using automated reactors. The process would include steps such as purification through crystallization or chromatography to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.

    N-Methylpyrrolidine-2-carboxamide: A structurally similar compound with a different substituent.

    Cyclopropylmethylpyrrolidine: Lacks the carboxamide group but shares the cyclopropylmethyl and pyrrolidine moieties.

Uniqueness

®-1-((1-Methylcyclopropyl)methyl)pyrrolidine-2-carboxamide is unique due to its specific stereochemistry and the presence of both the cyclopropylmethyl and carboxamide groups

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

(2R)-1-[(1-methylcyclopropyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C10H18N2O/c1-10(4-5-10)7-12-6-2-3-8(12)9(11)13/h8H,2-7H2,1H3,(H2,11,13)/t8-/m1/s1

InChI Key

AQAPUQSRQQQZRM-MRVPVSSYSA-N

Isomeric SMILES

CC1(CC1)CN2CCC[C@@H]2C(=O)N

Canonical SMILES

CC1(CC1)CN2CCCC2C(=O)N

Origin of Product

United States

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